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Introduction

BGB-8035 is a highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase
(BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which
is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK
signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4] BGB-
8035 has demonstrated potent antitumor and anti-arthritis activity in preclinical models.[1]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy
and selectivity of BGB-8035.

Data Presentation

The inhibitory activity of BGB-8035 against BTK and other kinases is summarized in the table
below. The data demonstrates the high selectivity of BGB-8035 for BTK over other kinases
such as TEC and EGFR.[1]

Kinase IC50 (nM)
BTK 11

TEC 99

EGFR 621
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Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway.
BGB-8035 covalently binds to BTK, inhibiting its downstream signaling and subsequent
activation of pathways involved in B-cell proliferation and survival.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BGB-8035 on
BTK.
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Experimental Protocols
BTK Biochemical Assay Protocol

This protocol describes a biochemical assay to determine the in vitro potency of BGB-8035
against purified BTK enzyme.

Experimental Workflow:

Prepare Reagents:
- BTK Enzyme
- BGB-8035 dilutions
-ATP

Pre-incubate BTK Initiate Kinase Reaction Incubate at RT Stop Reaction Read Luminescence! / Analyze Data
with BGB-8035 (Add ATP/Substrate) (Add Detection Reagent) Fluorescence (Calculate IC50)

- Substrate (e.g., Poly(Glu,Tyr)

Click to download full resolution via product page
Caption: General workflow for an in vitro biochemical kinase assay.
Materials:
e Recombinant human BTK enzyme
- BGB-8035

e Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 2mM MnCI2, 50uM
DTT)

o ATP

o Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

o ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
» White, opaque 96-well or 384-well plates

o Plate reader capable of luminescence detection

Procedure:
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Compound Preparation: Prepare a serial dilution of BGB-8035 in DMSO. A typical starting
concentration is 10 mM, with subsequent dilutions made to achieve the desired final assay
concentrations. The final DMSO concentration in the assay should be kept below 1%.

Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate to their final
concentrations in the kinase buffer.

Assay Plate Setup:

o Add 2.5 puL of the diluted BGB-8035 or DMSO (vehicle control) to the appropriate wells of
the assay plate.

o Add 2.5 pL of the diluted BTK enzyme solution to all wells except the "no enzyme" control
wells.

o Add 2.5 pL of kinase buffer to the "no enzyme" control wells.

Pre-incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature to
allow for covalent bond formation between BGB-8035 and BTK.

Kinase Reaction Initiation: Add 2.5 pL of the ATP/substrate mixture to all wells to start the
kinase reaction. The final ATP concentration should be at or near the Km for BTK.

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
Signal Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percent inhibition for each BGB-8035 concentration relative to
the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic
dose-response curve.
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Cell-Based BTK Occupancy Assay Protocol

This protocol measures the ability of BGB-8035 to engage and inhibit BTK within a cellular
context.

Materials:

Human B-cell lymphoma cell line (e.g., Ramos)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)
« BGB-8035

e Anti-IgM antibody

e Lysis buffer

» Antibodies for Western blotting: anti-phospho-BTK (Y223), anti-total BTK, and a loading
control (e.g., anti-GAPDH)

e Secondary antibodies conjugated to HRP
e Chemiluminescent substrate
» Protein electrophoresis and Western blotting equipment
Procedure:
e Cell Culture and Treatment:
o Culture Ramos cells to a density of 1-2 x 10”6 cells/mL.

o Treat the cells with various concentrations of BGB-8035 or DMSO (vehicle control) for 2
hours at 37°C.

e BCR Stimulation:

o Stimulate the B-cells by adding anti-IgM antibody to a final concentration of 10 ug/mL and
incubate for 10 minutes at 37°C.
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e Cell Lysis:
o Pellet the cells by centrifugation and wash once with ice-cold PBS.
o Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight
at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using a chemiluminescent substrate and an imaging system.
o Data Analysis:
o Quantify the band intensities for phospho-BTK.

o To normalize the data, strip the membrane and re-probe with antibodies against total BTK
and a loading control.

o Calculate the inhibition of BTK phosphorylation at each BGB-8035 concentration and
determine the IC50 value.

Disclaimer

These protocols are intended for research use only by qualified personnel. The experimental
conditions may require optimization for specific laboratory settings and reagents. Always follow
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standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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